molecular formula C11H7BrF2S B15172174 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene CAS No. 920986-54-5

3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene

Cat. No.: B15172174
CAS No.: 920986-54-5
M. Wt: 289.14 g/mol
InChI Key: BSLKTICKQPRZSE-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene is a halogenated aromatic thiophene derivative. This compound is characterized by the presence of a bromine atom, a methyl group, and a difluorophenyl group attached to the thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and unique electronic properties, making them valuable in various chemical applications.

Synthetic Routes and Reaction Conditions:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of 2,4-difluorophenylboronic acid with 3-bromo-2-methylthiophene in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is highly efficient for forming carbon-carbon bonds.

  • Direct Halogenation: Bromination of 2-methylthiophene followed by subsequent introduction of the difluorophenyl group through electrophilic aromatic substitution can also be employed.

Industrial Production Methods: The industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions due to their scalability and efficiency. Continuous flow reactors and optimized catalyst systems are used to enhance the yield and purity of the final product.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction of the bromine atom can yield the corresponding thiol or thioether derivatives.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Electrophilic substitution often uses strong acids or Lewis acids, while nucleophilic substitution may involve strong bases.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.

  • Thiols and Thioethers: Produced through the reduction of the bromine atom.

  • Substituted Thiophenes: Various substituted thiophenes can be synthesized through substitution reactions.

Scientific Research Applications

3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene has found applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is used in the development of new therapeutic agents, particularly in the design of drugs targeting specific biological pathways.

  • Industry: Its unique electronic properties make it valuable in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 3-Bromo-2-methylthiophene: Lacks the difluorophenyl group.

  • 5-(2,4-Difluorophenyl)-2-methylthiophene: Lacks the bromine atom.

  • 3-Bromo-5-(2-fluorophenyl)-2-methylthiophene: Has a monofluorophenyl group instead of difluorophenyl.

Uniqueness: 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene is unique due to the presence of both bromine and difluorophenyl groups, which confer distinct chemical and physical properties compared to its similar counterparts

Properties

CAS No.

920986-54-5

Molecular Formula

C11H7BrF2S

Molecular Weight

289.14 g/mol

IUPAC Name

3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene

InChI

InChI=1S/C11H7BrF2S/c1-6-9(12)5-11(15-6)8-3-2-7(13)4-10(8)14/h2-5H,1H3

InChI Key

BSLKTICKQPRZSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=C(C=C(C=C2)F)F)Br

Origin of Product

United States

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